

Biological activities of morpholine derivatives.

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Compound of Interest

Compound Name:	<i>N,N</i> -dimethyl-3-(morpholin-4-yl)propanamide
CAS No.:	53151-52-3
Cat. No.:	B6243810

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Title: The Morpholine Scaffold in Modern Drug Discovery: A Technical Guide to Physicochemical Rationale and Biological Activities

Executive Summary

As a Senior Application Scientist specializing in hit-to-lead optimization, I frequently encounter the challenge of balancing a pharmacophore's target affinity with its pharmacokinetic viability. In this context, the morpholine ring (1,4-oxazinane) has cemented its status as a "privileged scaffold." By incorporating a weak basic nitrogen and an oxygen atom at opposite positions within a flexible chair conformation, morpholine provides a highly tunable physicochemical profile [1]. This whitepaper explores the mechanistic rationale behind morpholine integration, detailing its critical role in antimicrobial, anticancer, and neuroprotective drug development.

Physicochemical Rationale: Why Morpholine?

The strategic addition of a morpholine moiety is rarely arbitrary; it is a calculated structural intervention. With a pKa of approximately 8.3, morpholine remains partially protonated at physiological pH (7.4). This precise ionization state strikes an optimal balance between

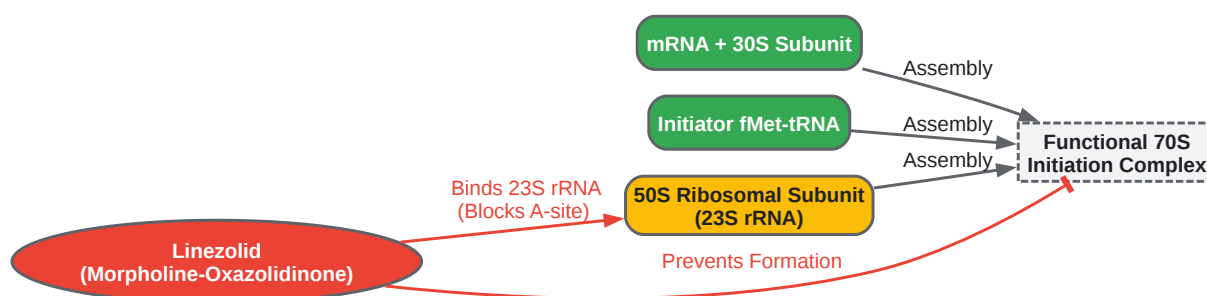
aqueous solubility (essential for oral bioavailability) and lipophilicity (critical for cellular membrane and blood-brain barrier penetration) [2].

Furthermore, the oxygen atom acts as a versatile hydrogen bond acceptor, enabling tight, directional interactions within the ATP-binding pockets of kinases or the active sites of central nervous system (CNS) enzymes. Metabolically, the morpholine ring often undergoes predictable oxidation to inactive carboxylic acid metabolites, providing a controlled clearance mechanism that can bypass problematic cytochrome P450 (CYP) bottlenecks [3].

Core Biological Activities & Molecular Mechanisms

Antimicrobial Efficacy: Disrupting Ribosomal Initiation

The oxazolidinone class, epitomized by the FDA-approved drug Linezolid, relies heavily on its N-3-fluoro-4-(morpholin-4-yl)phenyl group to achieve potent activity against methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococcus* (VRE) [4]. Unlike traditional macrolides that inhibit peptide elongation, Linezolid binds directly to the 23S rRNA of the 50S ribosomal subunit. This steric blockade prevents the assembly of the functional 70S initiation complex [5]. The morpholine ring specifically enhances the molecule's tissue distribution and intracellular accumulation, allowing it to target both replicating and dormant intracellular bacteria [6].

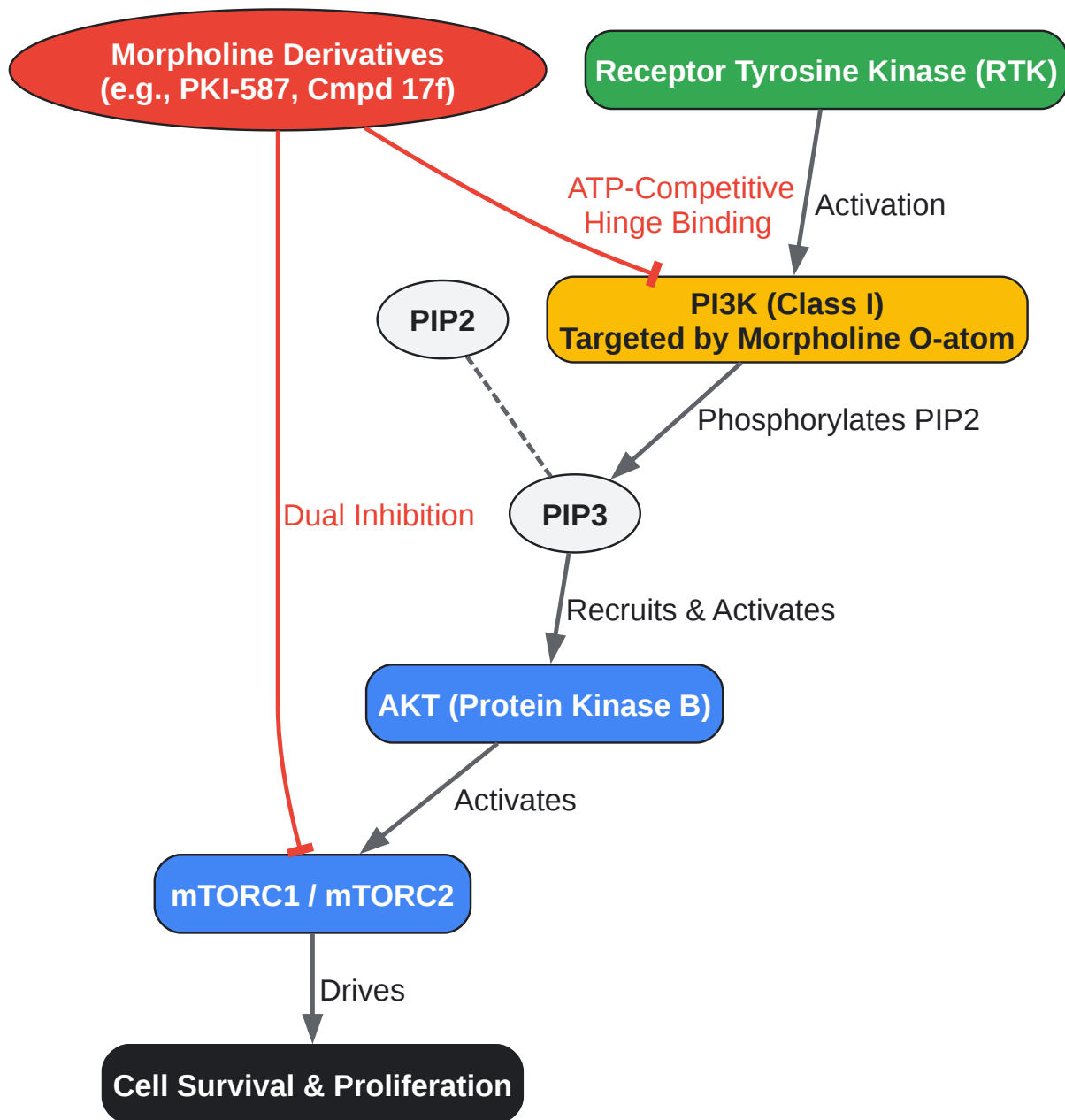


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Fig 1. Linezolid disrupts the 70S initiation complex via 50S subunit binding.

Anticancer Activity: Precision Kinase Inhibition

In oncology, morpholine derivatives are paramount in targeting the PI3K/Akt/mTOR signaling axis. Structural biology reveals that the morpholine oxygen atom acts as a critical hydrogen bond acceptor, interacting with the valine residue in the hinge region of the PI3K ATP-binding pocket [7]. Recent developments in 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives have yielded compounds like 17f, which demonstrates an IC₅₀ of 0.039 μM against PI3K α , effectively inducing apoptosis in prostate and breast cancer cell lines [8]. Furthermore, bis(morpholino-1,3,5-triazine) architectures, such as PKI-587, achieve pan-PI3K/mTOR dual inhibition, suppressing tumor proliferation at low nanomolar concentrations [7].



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Fig 2. Dual inhibition of the PI3K/Akt/mTOR signaling pathway by morpholine derivatives.

Neurodegenerative Therapeutics: Multi-Target Directed Ligands

The balanced lipophilicity of morpholine makes it an ideal scaffold for CNS-penetrant drugs. Morpholine-clubbed chalcones and quinoline derivatives have shown immense promise as dual inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE) [9]. For example, specific unsubstituted morpholine-chalcones have demonstrated MAO-B IC₅₀ values as low as 0.030 μ M, outperforming standard reversible inhibitors like lazabemide [10].

Quantitative Data Summary

The table below synthesizes the target affinities and clinical indications of key morpholine-containing agents, highlighting the scaffold's versatility across therapeutic areas.

Compound / Derivative Class	Primary Target	Therapeutic Indication	Key Activity Metric (IC ₅₀ / Mechanism)
Linezolid	50S Ribosomal Subunit	Antibacterial (MRSA, VRE)	Prevents 70S initiation complex formation
Compound 17f (Thieno-pyrimidine)	PI3K α	Anticancer (Prostate/Breast)	IC ₅₀ = 0.039 μ M
PKI-587 (Bis-morpholino-triazine)	PI3K / mTOR	Anticancer (Solid Tumors)	PI3K α IC ₅₀ = 0.6 nM; mTOR IC ₅₀ = 1.4 nM
Compound 5 (Morpholine-chalcone)	MAO-B	Neurodegenerative (Parkinson's)	IC ₅₀ = 0.030 μ M
Compound 50 (Quinoline derivative)	AChE	Neurodegenerative (Alzheimer's)	IC ₅₀ = 1.94 μ M

Experimental Methodology: In Vitro PI3K Kinase Inhibition Assay

To validate the efficacy of novel morpholine derivatives, a robust, self-validating biochemical assay is required. The following protocol utilizes a luminescent ADP detection system to measure kinase activity, ensuring high-throughput compatibility and precise IC₅₀ determination.

Step 1: Reagent and Buffer Preparation

- Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20, and 1 mM DTT.
 - Causality: HEPES maintains physiological pH without chelating metals. MgCl₂ is an essential cofactor for ATP binding. DTT is critical to maintain the reducing environment, preventing the oxidation of cysteine residues within the kinase domain that could artificially inhibit activity.
- Substrate Preparation: Prepare 10 μM PIP₂ lipid substrate vesicles by sonicating PIP₂ in the kinase buffer.

Step 2: Compound Dilution and Plating

- Perform a 10-point, 3-fold serial dilution of the morpholine derivative in 100% DMSO.
- Transfer 100 nL of the diluted compounds into a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550).
 - Causality: Serial dilution in 100% DMSO prevents aqueous precipitation of lipophilic morpholine derivatives. Acoustic transfer eliminates tip-based carryover and ensures precise nanoliter dispensing.

Step 3: Kinase Reaction

- Add 5 μL of recombinant PI3Kα enzyme (diluted in kinase buffer to 1 nM final concentration) to the assay plate. Incubate for 15 minutes at room temperature.
- Initiate the reaction by adding 5 μL of a substrate mix containing 20 μM ATP and 10 μM PIP₂.
 - Causality: The ATP concentration is deliberately kept near or below its Michaelis constant (K_m) for PI3Kα. This ensures that ATP-competitive morpholine inhibitors are not outcompeted by artificially high ATP levels, yielding accurate IC₅₀ values.

Step 4: Detection and Self-Validation

- Incubate the reaction for 60 minutes at room temperature.

- Add 10 μ L of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.
- Add 20 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read on a microplate reader.
- Self-Validating System: Every plate must include 16 wells of a positive control (DMSO only, max activity) and 16 wells of a negative control (no enzyme, background). Calculate the Z'-factor; an assay is only deemed valid if Z' > 0.6, ensuring the signal window is robust enough to distinguish true inhibition from assay noise.

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